[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method starts with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.
Preparation of Pyrazole Rings: The pyrazole rings can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Functionalization: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Coupling: The final step involves coupling the two functionalized pyrazole rings using a suitable linker, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved can vary but often include modulation of biochemical pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other pyrazole derivatives:
1-ethyl-3-methyl-1H-pyrazole: Lacks the additional pyrazole ring and functional groups, making it less versatile.
1-methyl-3-(propan-2-yl)-1H-pyrazole:
1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group, which can alter its reactivity and applications.
The uniqueness of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine lies in its dual pyrazole structure, which provides a versatile scaffold for various chemical modifications and applications.
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-6-20-15(12(4)8-17-20)10-16-9-13-7-14(11(2)3)18-19(13)5/h7-8,11,16H,6,9-10H2,1-5H3 |
InChI Key |
VSEXIQSTNANUQV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCC2=CC(=NN2C)C(C)C |
Origin of Product |
United States |
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